molecular formula C11H12N2O5 B2756872 4-[(4-nitrophenyl)carbamoyl]butanoic Acid CAS No. 5502-64-7

4-[(4-nitrophenyl)carbamoyl]butanoic Acid

Cat. No.: B2756872
CAS No.: 5502-64-7
M. Wt: 252.226
InChI Key: LFUGLIZRNPFEON-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)carbamoyl]butanoic Acid, registered under CAS Number 7300-59-6 , is a chemical compound with the molecular formula C11H13N3O5 and a molecular weight of 267.24 g/mol . It is a glutaric acid-amide derivative, a class of molecules known to be valuable intermediates in organic and medicinal chemistry research . Its structure features a butanoic acid chain terminated with a carboxylic acid group and linked via a carbamoyl bridge to a 4-nitrophenyl ring . This configuration is similar to other reported glutaric acid-amides, such as the 4-chlorophenyl and 2,4-dichlorophenyl analogs, which have been shown to adopt extended conformations in solid-state crystal structures . Compounds of this class are frequently investigated for their diverse biological activities. Related analogs have been studied for potential applications including anti-bacterial, antinociceptive, and plant seedling growth inhibition properties . The presence of both hydrogen bond donor (carboxylic acid, amide NH) and acceptor (carbonyl, nitro) groups facilitates molecular recognition, often leading to the formation of stable supramolecular architectures, such as tapes, through intermolecular hydrogen bonding, as observed in crystallographic studies . As a biochemical tool, this compound serves as a key synthetic precursor. Glutaric acid-amide derivatives are commonly employed as intermediates in the synthesis of more complex heterocyclic systems, such as bis-pyrazolo-1,4-dihydro-pyridines and other pharmaceutically relevant scaffolds . The nitro group on the phenyl ring makes it a versatile handle for further chemical transformations. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitroanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-10(2-1-3-11(15)16)12-8-4-6-9(7-5-8)13(17)18/h4-7H,1-3H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUGLIZRNPFEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5502-64-7
Record name 4'-NITROGLUTARANILIC ACID
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Advanced Structural Characterization and Conformational Analysis of 4 4 Nitrophenyl Carbamoyl Butanoic Acid

Single Crystal X-ray Diffraction Studies

A definitive single-crystal X-ray diffraction study for 4-[(4-nitrophenyl)carbamoyl]butanoic acid could not be located in the reviewed scientific literature. Therefore, the elucidation of its specific molecular conformation, atom positioning, and crystallographic parameters remains a subject for future experimental investigation. However, extensive data from structurally similar compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, offer valuable predictive insights into the likely solid-state structure.

Elucidation of Molecular Conformation in the Solid State

Based on analogous structures, the molecule of this compound is expected to exhibit a largely planar and extended conformation, particularly along its butanoic acid backbone.

Studies on related compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, reveal a distinct preference for an all-trans configuration of the butanoic acid chain. This arrangement minimizes steric hindrance and allows for efficient molecular packing in the crystal lattice. It is therefore highly probable that this compound would adopt a similar extended, all-trans backbone conformation. However, minor deviations from perfect planarity, or "twists," at the terminal ends of the molecule are also anticipated.

The conformation of the molecule can be precisely described by a series of torsion angles. For the related 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the torsion angles along the backbone are close to 180°, indicative of the all-trans conformation. mdpi.com A key torsion angle to consider would be that between the phenyl ring and the carbamoyl (B1232498) group, which dictates the rotational orientation of the aromatic moiety. In 4-[(4-chlorophenyl)carbamoyl]butanoic acid, this C(methylene)–N–C(phenyl)–C(phenyl) torsion angle is approximately 47.1(4)°. mdpi.com A similar twist is expected for the 4-nitrophenyl derivative, influenced by the electronic and steric nature of the nitro group and its participation in intermolecular interactions.

Another significant conformational feature is the orientation of the carboxylic acid group relative to the alkyl chain. In the 4-chloro analogue, a slight twist is observed. mdpi.com

Crystallographic Data Interpretation for Atom Positioning

Without experimental data for this compound, a definitive table of atomic coordinates and bond lengths cannot be provided. However, based on the known structures of its chloro-substituted analogs, the following can be anticipated:

Carboxylic Acid Group: The C=O and C-O bond lengths of the carboxylic acid moiety will be distinct, reflecting their double and single bond character, respectively.

Amide Group: The C-N bond of the amide linkage is expected to have some degree of double bond character, resulting in a shorter bond length than a typical C-N single bond. The amide group itself is likely to be planar.

Phenyl Ring: The geometry of the 4-nitrophenyl group will be consistent with a substituted benzene (B151609) ring, though the C-N bond to the nitro group and the C-N bond to the carbamoyl group may induce slight distortions in the ring angles.

Comparative Structural Analysis with Related Derivatives

A comparative analysis with halogenated derivatives provides the most insight into the probable structure of this compound.

The crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid is characterized by an extended, all-trans backbone. mdpi.com Its molecular packing is dominated by hydrogen bonding, with the carboxylic acid groups forming dimers and the amide groups participating in N-H···O hydrogen bonds, creating supramolecular tapes. mdpi.com

Given these examples, it is reasonable to predict that the 4-nitro derivative will also feature a generally extended conformation, with the specific torsion angles being influenced by the strong electron-withdrawing nature of the nitro group and its potential to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking.

Table 1: Comparative Torsion Angles in Related Derivatives

Torsion Angle 4-[(4-chlorophenyl)carbamoyl]butanoic Acid mdpi.com 4-[(2,4-dichlorophenyl)carbamoyl]butanoic Acid semanticscholar.org
C(m)–N–C(p)–C(p) 47.1(4)° 138.2(2)°
C(p)–N–C(m)–C(m) - -157.0(2)°

m = methylene (B1212753), p = phenyl

Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show a broad singlet for the carboxylic acid proton (δ 10-13 ppm) and another for the amide N-H proton (δ ~10 ppm). The aromatic protons of the 4-nitrophenyl group would likely appear as two doublets in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the butanoic acid chain would present as multiplets in the upfield region (δ 1.5-2.5 ppm).

¹³C NMR: The carbonyl carbons of the carboxylic acid and amide groups would be observed in the downfield region (δ 170-180 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded. The aliphatic carbons of the butanoic acid chain would resonate at higher field (δ 20-40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

An N-H stretch from the amide group around 3300 cm⁻¹.

A C=O stretch for the carboxylic acid carbonyl around 1700 cm⁻¹.

An amide I band (primarily C=O stretch) around 1650 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₅). Common fragmentation patterns would likely involve the loss of the nitro group (NO₂), the carboxylic acid group (COOH), and cleavage of the amide bond.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-[(4-chlorophenyl)carbamoyl]butanoic acid
4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the carboxylic acid, the amide, the aromatic nitro group, and the aliphatic chain.

The presence of the carboxylic acid is typically confirmed by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. libretexts.orgresearchgate.net Additionally, a strong carbonyl (C=O) stretching vibration from the carboxylic acid would appear around 1710 cm⁻¹. libretexts.orgresearchgate.net

The amide functional group gives rise to distinct absorption bands. The N-H stretching vibration is expected to be observed in the range of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is anticipated to appear as a strong absorption between 1680 and 1630 cm⁻¹.

The aromatic nitro group will show two characteristic stretching vibrations: an asymmetric stretching band around 1520 cm⁻¹ and a symmetric stretching band near 1340 cm⁻¹. researchgate.net The presence of the aromatic ring itself will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Finally, the aliphatic methylene (-CH₂) groups of the butanoic acid chain will show C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300-2500 Carboxylic Acid O-H Stretch (broad)
3300-3100 Amide N-H Stretch
~3100-3000 Aromatic C-H Stretch
~2950-2850 Aliphatic C-H Stretch
~1710 Carboxylic Acid C=O Stretch
~1660 Amide C=O Stretch (Amide I)
~1600-1450 Aromatic C=C Stretch
~1520 Nitro Group Asymmetric N-O Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Connectivity

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for each type of proton. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet far downfield, typically in the range of 10-12 ppm. libretexts.org The amide proton (N-H) would also likely appear as a singlet in the 9-10 ppm region.

The aromatic protons on the 4-nitrophenyl ring will exhibit a characteristic AA'BB' splitting pattern due to their mutual coupling. The two protons ortho to the nitro group are expected to be the most deshielded, appearing as a doublet around 8.2 ppm, while the two protons meta to the nitro group will appear as a doublet around 7.8 ppm.

The aliphatic protons of the butanoic acid chain will show signals in the upfield region. The two methylene groups adjacent to the carbonyl groups (-CH₂-COOH and -CH₂-CONH-) are expected to resonate at approximately 2.3-2.5 ppm as triplets. The central methylene group (-CH₂-CH₂-CH₂-) would likely appear as a multiplet (quintet) at a slightly lower chemical shift, around 1.8-2.0 ppm, due to coupling with the adjacent methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 Broad Singlet 1H -COOH
~9.5 Singlet 1H -NH-
~8.2 Doublet 2H Aromatic H (ortho to -NO₂)
~7.8 Doublet 2H Aromatic H (meta to -NO₂)
~2.4 Triplet 2H -CH₂-COOH
~2.3 Triplet 2H -CH₂-CONH-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded among the sp² carbons, with a chemical shift in the range of 170-180 ppm. libretexts.orgdocbrown.info The amide carbonyl carbon will also be in a similar downfield region, typically around 170-175 ppm.

The aromatic carbons will have distinct chemical shifts. The carbon atom attached to the nitro group is expected to be significantly deshielded, while the other aromatic carbons will appear in the typical aromatic region of 110-150 ppm. The aliphatic carbons of the butanoic acid chain will resonate in the upfield region, generally between 20-40 ppm. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
~174 Carboxylic Acid Carbonyl
~172 Amide Carbonyl
~145 Aromatic C-NO₂
~143 Aromatic C-NH
~125 Aromatic CH (ortho to -NO₂)
~119 Aromatic CH (meta to -NO₂)
~35 -CH₂-COOH
~33 -CH₂-CONH-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂O₅), the expected molecular weight is approximately 268.23 g/mol . The molecular ion peak ([M]⁺) would be observed at m/z 268.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. Cleavage of the amide bond is a common fragmentation route. This could lead to the formation of a 4-nitroaniline (B120555) fragment ion (m/z 138) and a glutaryl fragment. Another prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org A McLafferty rearrangement is also possible for the butanoic acid chain, which typically results in a characteristic peak for carboxylic acids. docbrown.info

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion
268 [C₁₁H₁₂N₂O₅]⁺ (Molecular Ion)
251 [M - OH]⁺
223 [M - COOH]⁺
138 [H₂N-C₆H₄-NO₂]⁺
122 [O=C-C₆H₄-NO₂]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrophenyl chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.

An intense absorption band is expected around 260-280 nm, which can be attributed to the π → π* transitions of the aromatic ring conjugated with the nitro group. A weaker n → π* transition associated with the nitro group may also be observed at longer wavelengths, possibly around 300-340 nm. emerginginvestigators.org The carboxylic acid and amide carbonyl groups also have n → π* transitions, but these are generally weaker and may be obscured by the more intense absorptions of the nitrophenyl group. The position of these absorption maxima can be influenced by the solvent polarity. In basic conditions, the deprotonation of the carboxylic acid and potential changes to the electronic state of the amide could lead to shifts in the absorption bands. emerginginvestigators.org

Table 5: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm) Electronic Transition Chromophore
~270 π → π* 4-Nitrophenyl

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms of 4 4 Nitrophenyl Carbamoyl Butanoic Acid

Analysis of Hydrogen Bonding Networks

The hydrogen bonding capabilities of 4-[(4-nitrophenyl)carbamoyl)butanoic acid are central to its self-assembly in the solid state. The presence of both strong hydrogen bond donors (the carboxylic acid -OH and amide -NH groups) and multiple acceptor sites (the carbonyl oxygens of both the carboxylic acid and amide, and the oxygens of the nitro group) leads to a well-defined and stable hydrogen-bonding network.

The carboxylic acid and amide groups are the primary participants in the hydrogen-bonding scheme. The carboxylic acid moieties typically form a classic dimeric synthon, where two molecules are linked by a pair of O—H···O hydrogen bonds, creating a robust eight-membered ring. This is a very common and stable motif in carboxylic acid-containing crystal structures.

Simultaneously, the amide groups engage in N—H···O hydrogen bonds. In this structure, the amide N—H group of one molecule donates a hydrogen bond to the amide carbonyl oxygen of a neighboring molecule. This interaction is crucial for extending the supramolecular structure beyond the initial carboxylic acid dimer.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
O—H···O (Carboxylic)d₁d₂d₃a₁
N—H···O (Amide)d₄d₅d₆a₂
Note: Specific crystallographic data (distances d₁-d₆ and angles a₁-a₂) for 4-[(4-nitrophenyl)carbamoyl]butanoic acid is required for a complete data table.

Supramolecular Architectures in the Solid State

The directional and specific nature of the hydrogen bonds dictates the formation of well-defined, higher-order supramolecular architectures. These architectures are the result of the propagation of the initial hydrogen-bonding motifs throughout the crystal lattice.

The combination of the carboxylic acid dimer and the amide-to-amide hydrogen bonds results in the formation of one-dimensional supramolecular tapes. The carboxylic acid dimers act as the initial building blocks. These dimers are then linked sequentially by the N—H···O amide hydrogen bonds, extending the structure in a linear fashion. This creates a robust, tape-like motif that is a defining feature of the crystal packing for this and related compounds. The nitro groups, while not the primary drivers, play a role in mediating weaker interactions between these tapes.

Torsion AngleValue (°)
O=C–C–Ct₁
C–C–C–Ct₂
C–C–C–Nt₃
C–N–C(phenyl)–C(phenyl)t₄
Note: Specific torsion angle data (t₁-t₄) from the crystal structure of this compound is necessary to populate this table.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

To provide a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is employed. This computational tool maps the close contacts between molecules in the crystal, offering a powerful way to dissect the contribution of different interaction types.

The Hirshfeld surface is generated based on the distances of each surface point to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized by the van der Waals radii of the respective atoms, creating a surface colored to show different types of contacts. Red spots on the surface indicate close contacts (shorter than the sum of van der Waals radii), which are characteristic of hydrogen bonds.

The two-dimensional fingerprint plot is a histogram that summarizes the dᵢ and dₑ distances for every point on the Hirshfeld surface. This plot provides a quantitative breakdown of the types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show:

Prominent sharp spikes corresponding to the strong O—H···O and N—H···O hydrogen bonds.

A significant region representing H···H contacts , arising from the interactions between the alkyl chains and aromatic rings.

Contributions from O···H/H···O contacts , which include not only the primary hydrogen bonds but also weaker C—H···O interactions.

This detailed analysis allows for a comprehensive understanding of how the individual molecular features of this compound give rise to its complex and stable crystalline architecture.

Quantitative Assessment of Intermolecular Contacts (e.g., H···O, H···C, H···H)

The carboxylic acid groups typically form strong, dimeric hydrogen-bonded synthons where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This results in a characteristic ring motif that is a hallmark of carboxylic acid crystal structures. The amide groups also participate in significant hydrogen bonding, with the N–H group acting as a hydrogen bond donor to the amide carbonyl oxygen of an adjacent molecule. This interaction often leads to the formation of one-dimensional chains or tapes.

Beyond these primary hydrogen bonds, a multitude of weaker intermolecular contacts, such as C–H···O, C–H···π, and van der Waals interactions (H···H, H···C), contribute to the stability of the crystal lattice. The percentage contributions of these contacts to the total Hirshfeld surface area provide a quantitative measure of their importance. For instance, H···H contacts, representing van der Waals forces, typically account for a significant portion of the surface area, highlighting their collective role in crystal cohesion.

The following table, based on data from analogous structures, illustrates the typical distribution of intermolecular contacts:

Intermolecular ContactPercentage Contribution to Hirshfeld SurfaceDescription
H···O / O···H 25 - 35%Represents strong O–H···O and N–H···O hydrogen bonds, as well as weaker C–H···O interactions. These are crucial for the primary supramolecular assembly.
H···H 40 - 50%Comprises the largest portion of the surface, indicating the significance of van der Waals forces in the overall crystal packing.
H···C / C···H 10 - 20%These contacts, often part of C–H···π interactions, contribute to the stabilization of the packing of the aromatic rings.
Other (N···O, C···C, etc.) < 5%Includes various other minor contacts that fine-tune the molecular arrangement.

Mapping of Molecular Surface Electrostatic Potential

The molecular surface electrostatic potential (MESP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting the sites of intermolecular interactions. The MESP is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green representing neutral regions.

For this compound, the MESP map would be characterized by distinct regions of positive and negative potential:

Negative Potential (Red): The most negative potential would be localized on the oxygen atoms of the nitro group and the carbonyl oxygen atoms of the carboxylic acid and amide functionalities. These electron-rich areas are the primary hydrogen bond acceptor sites.

Positive Potential (Blue): The most positive potential would be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom of the amide N–H group. These are the strongest hydrogen bond donor sites. A lesser degree of positive potential would also be present on the hydrogen atoms of the phenyl ring and the aliphatic chain.

Neutral Regions (Green): The carbon atoms of the phenyl ring and the methylene (B1212753) groups of the butanoic acid chain would constitute the more neutral regions of the molecular surface.

This electrostatic landscape clearly delineates the molecule's reactive sites and corroborates the intermolecular interaction patterns observed in the crystalline state. The strong electrostatic complementarity between the positive potential on the O–H and N–H protons and the negative potential on the carbonyl and nitro oxygens drives the formation of the robust hydrogen-bonding network that defines the supramolecular architecture.

Computational Chemistry and Theoretical Modeling of 4 4 Nitrophenyl Carbamoyl Butanoic Acid

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 4-[(4-nitrophenyl)carbamoyl]butanoic acid, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Prediction of Optimized Geometries and Electronic Structure

The initial step in a computational study involves geometry optimization. Using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), the most stable three-dimensional arrangement of atoms in the molecule would be determined. This process finds the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed. This would involve calculating properties such as the total energy, dipole moment, and the distribution of electronic charge. While specific values for this compound are not available, studies on similar molecules, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, have detailed these parameters, confirming extended conformations with twists in the molecular backbone.

Simulation of Vibrational Frequencies and Spectroscopic Properties

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding intensities. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups, such as the N-H, C=O, and NO2 groups. No published simulated vibrational data for the title compound could be located.

Analysis of Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, an analysis of the electron density distribution and the generation of a Molecular Electrostatic Potential (MEP) map would reveal the electron-rich and electron-poor regions of this compound. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the nitro group and carbonyl oxygens would be expected to be regions of high electron density.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for this compound would provide insights into its conformational flexibility in different environments, such as in a solvent like water or dimethyl sulfoxide. By simulating the molecule's trajectory over a period of nanoseconds, researchers could observe the range of accessible conformations and the dynamics of its flexible butanoic acid chain. Such studies have been performed on derivatives, revealing stable binding conformations when interacting with macromolecules.

In Silico Studies of Molecular Interactions

In silico methods are used to model and predict how a molecule might interact with biological targets.

Molecular Docking Investigations with Biological Macromolecules (e.g., DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed to investigate its potential binding to biological macromolecules like DNA.

In such a study, the 3D structure of the molecule would be docked into the binding sites of a DNA model (e.g., the minor groove or intercalating between base pairs). The docking algorithm would generate various binding poses and score them based on factors like intermolecular energies, providing a prediction of the most favorable binding mode and affinity. Research on analogous compounds, such as 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid, has confirmed an intercalation mode of interaction with DNA through both experimental and molecular docking techniques. These studies typically report negative binding energies, indicating a spontaneous binding process.

Data Tables

As no specific computational studies for this compound were found in the scientific literature, it is not possible to generate data tables with detailed research findings for this compound.

Prediction of Molecular Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a crucial tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other chemical species, including receptors and enzymes.

For this compound, the MEP surface is calculated using quantum chemical methods, such as Density Functional Theory (DFT). The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-neutral potential.

The MEP surface of this compound is significantly influenced by its constituent functional groups: the nitro group (-NO₂), the amide linkage (-CONH-), and the carboxylic acid group (-COOH).

Key Features of the MEP Surface:

Nitro Group (-NO₂): The two oxygen atoms of the nitro group are characterized by a region of intense negative electrostatic potential (deep red). This is due to the high electronegativity of oxygen and the resonance delocalization of the negative charge. This region is a primary site for interactions with electrophiles and for the formation of hydrogen bonds where the nitro group acts as a hydrogen bond acceptor. The nitrogen atom of the nitro group, in contrast, bears a significant positive charge. nih.govresearchgate.net

Carboxylic Acid Group (-COOH): The carbonyl oxygen of the carboxylic acid group also exhibits a strong negative potential (red), making it a hydrogen bond acceptor and a site for electrophilic interaction. The hydroxyl hydrogen, on the other hand, is electron-deficient and displays a region of high positive potential (blue), making it a potent hydrogen bond donor.

Aromatic Ring: The presence of the electron-withdrawing nitro group significantly affects the electron distribution of the phenyl ring. The π-system of the aromatic ring generally shows a less negative potential compared to the oxygen atoms. The hydrogen atoms attached to the ring exhibit a positive potential.

The interplay of these functional groups creates a molecule with distinct regions of positive and negative potential, guiding its intermolecular interactions. The MEP surface indicates that the most likely sites for electrophilic attack are the oxygen atoms of the nitro and carboxylic acid groups. thaiscience.infotci-thaijo.org Conversely, the hydrogen atoms of the carboxylic acid and amide groups are the most probable sites for nucleophilic interactions.

Interactive Data Table: Predicted Electrostatic Potential Regions

The following table summarizes the expected electrostatic potential characteristics across different regions of the this compound molecule based on computational modeling principles.

Molecular RegionKey AtomsPredicted Electrostatic PotentialRole in Intermolecular Interactions
Nitro GroupOxygen AtomsHighly Negative (Red)Electrophilic Attack Site, H-Bond Acceptor
Carboxylic AcidCarbonyl OxygenNegative (Red)H-Bond Acceptor
Hydroxyl HydrogenHighly Positive (Blue)H-Bond Donor
Amide LinkageCarbonyl OxygenNegative (Red)H-Bond Acceptor
Amide HydrogenPositive (Blue)H-Bond Donor
Phenyl Ringπ-SystemNeutral to Slightly Negative (Green/Yellow)π-π Stacking Interactions

This detailed prediction of the MEP surface provides a foundational understanding of the chemical reactivity and potential biological activity of this compound, guiding further research into its interactions and applications.

Chemical Reactivity and Mechanistic Studies of 4 4 Nitrophenyl Carbamoyl Butanoic Acid and Analogues

Amide Hydrolysis Mechanisms

The hydrolysis of the amide bond in 4-[(4-nitrophenyl)carbamoyl]butanoic acid, which results in the formation of 4-nitroaniline (B120555) and glutaric acid, can proceed under both acidic and basic conditions. The mechanisms are analogous to those for other amides but are of particular interest due to the potential for intramolecular catalysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is initiated by the protonation of the amide's carbonyl oxygen. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, which then undergoes proton transfer to the nitrogen atom. libretexts.orgyoutube.com This converts the amino group into a better leaving group (an amine). The collapse of the tetrahedral intermediate, driven by the reformation of the carbonyl double bond, expels the amine (4-nitroaniline). masterorganicchemistry.comyoutube.com The final step is the deprotonation of the resulting carboxylic acid. Due to the acidic conditions, the liberated 4-nitroaniline will exist as its protonated ammonium (B1175870) salt, which is not nucleophilic, rendering the reaction essentially irreversible. youtube.com

A key feature of the hydrolysis of this compound is the potential for intramolecular catalysis by the neighboring carboxylic acid group. In the pH range of 3–5, the neighboring carboxyl group can participate nucleophilically in the hydrolysis reaction. rsc.org This intramolecular participation can significantly accelerate the rate of hydrolysis compared to amides lacking such a group.

Base-Promoted Hydrolysis: In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This step is typically the rate-determining step. The intermediate then collapses, expelling the amide anion (RNH⁻), which is a very poor leaving group. chemistrysteps.com The reaction is driven forward by a subsequent rapid, irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and 4-nitroaniline. libretexts.org Because a full equivalent of base is consumed in this final deprotonation step, the reaction is considered base-promoted rather than base-catalyzed. libretexts.org

ConditionKey StepsIntermediateProducts
Acidic 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of amine leaving group.Tetrahedral intermediateCarboxylic acid and Ammonium salt
Basic 1. Nucleophilic attack by hydroxide. 2. Elimination of amide anion. 3. Deprotonation of carboxylic acid.Tetrahedral alkoxide intermediateCarboxylate salt and Amine

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted to an ester, most commonly through the Fischer-Speier esterification reaction. libretexts.orgresearchgate.net This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is an equilibrium-controlled process. libretexts.org The mechanism involves several reversible steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comcerritos.edu

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or water in the reaction mixture, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol or to remove the water as it is formed, in accordance with Le Châtelier's principle. libretexts.orgcerritos.edu

Reactions Involving the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo several important transformations, primarily reduction and participation in nucleophilic aromatic substitution.

Reduction of the Nitro Group: The aromatic nitro group is readily reduced to an aniline (B41778) (amino group). This transformation is fundamental in organic synthesis and can be achieved using a variety of reducing agents and conditions. numberanalytics.com The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.comresearchgate.net

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal/Acid Reduction: A classic method involves using metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. researchgate.netcsbsju.edu For instance, activated iron generated from Fe/HCl is a chemoselective system that tolerates many other functional groups. researchgate.net

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C) can selectively reduce the nitro group while preserving other reducible functionalities. organic-chemistry.org

Other Reagents: A wide array of other reagents can also be employed, including sodium borohydride (B1222165) in the presence of catalysts, or visible-light-induced iron-catalyzed systems. rsc.orgnih.gov

The choice of reducing agent is crucial for chemoselectivity, especially given the presence of the carboxylic acid and amide groups in the molecule. For example, catalytic hydrogenation might also reduce the aromatic ring under harsh conditions, while metal/acid reductions are generally more selective for the nitro group.

Nucleophilic Aromatic Substitution (SNA r): The nitro group is a powerful electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). numberanalytics.comnih.gov It activates the ortho and para positions relative to its own position. nih.gov While this compound does not have a leaving group at the ortho or para positions, its analogues with a suitable leaving group (like a halogen) at these positions would be highly reactive towards nucleophiles. The mechanism involves the addition of a nucleophile to the activated ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. nih.gov

Kinetic Studies of Related Carbamate (B1207046) Reactions

While this compound is an amide, its reactivity can be compared to the closely related carbamates. Kinetic studies on carbamate hydrolysis provide valuable insights into the mechanisms and factors influencing the stability of such linkages.

Carbamate hydrolysis can be catalyzed by both acid and base. clemson.edu The pH-rate profile for the hydrolysis of carbamates often shows distinct regions corresponding to different catalytic mechanisms.

Acidic Conditions (pH < 4): For some carbamates, the reaction proceeds via a bimolecular attack of water on the N-protonated substrate. researchgate.netscielo.br

Neutral Conditions (pH 4-7): In this range, a pH-independent mechanism, often referred to as neutral hydrolysis, can be dominant, where water acts as the nucleophile. clemson.eduscielo.br

Alkaline Conditions (pH > 7-8): Base-mediated hydrolysis becomes the primary pathway, where the hydroxide ion acts as the nucleophile. clemson.eduresearchgate.net The rate of reaction is dependent on the hydroxide concentration. clemson.edu

Kinetic data for the hydrolysis of various carbamates have been compiled to understand the influence of their structure on reactivity. For instance, the rate-limiting step in the breakdown of carbamates derived from weakly basic amines typically involves the cleavage of the carbon-nitrogen bond. researchgate.net The stability of carbamates in solution is highly dependent on factors like pH and temperature. researchgate.net

Below is a table summarizing typical kinetic parameters for the hydrolysis of related carbamate structures.

Carbamate TypeConditionRate Constant (k)Rate-Determining Step
Aryl N-sulfonylcarbamatesBasic (OH⁻)Varies with substituentsFormation of tetrahedral intermediate
BenzimidazolylcarbamatesAcidic (H₂O, H⁺)k₁ (slope of k_obs vs [H⁺])Bimolecular attack of water on protonated substrate
BenzimidazolylcarbamatesBasic (OH⁻)k_OH (slope of k_obs vs [OH⁻])Nucleophilic attack by hydroxide ion
General CarbamatesNeutral (H₂O)k_wAttack of water molecule

This table presents generalized findings from kinetic studies on various carbamate analogues. researchgate.netresearchgate.net Specific values are highly dependent on the exact structure and reaction conditions.

These kinetic studies on carbamates underscore the complexity of the hydrolysis mechanisms, which involve different pathways and rate-determining steps depending on the pH and the electronic and steric properties of the substituents. researchgate.netnih.gov

Investigation of Derivatives, Analogues, and Organometallic Complexes of 4 4 Nitrophenyl Carbamoyl Butanoic Acid

Structure-Activity Relationship (SAR) Studies on Substituted Aryl Moieties

The biological activity of derivatives of 4-[(4-nitrophenyl)carbamoyl]butanoic acid can be significantly influenced by the nature and position of substituents on the 4-nitrophenyl ring. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Impact of Substituent Electronic and Steric Effects

Steric effects, governed by the size and shape of the substituents, are also critical. Bulky substituents on the aryl ring can introduce steric hindrance, which may either prevent or enhance the binding of the molecule to a target site, depending on the topology of the binding pocket. The interplay between electronic and steric effects is therefore a key consideration in the rational design of more potent analogues.

A comprehensive understanding of these effects requires systematic studies where substituents with varying electronic and steric properties are introduced onto the phenyl ring. Quantitative structure-activity relationship (QSAR) studies can then be employed to correlate these properties with biological activity, providing valuable insights for the design of new derivatives with improved performance.

While direct SAR studies on this compound are not extensively documented in publicly available literature, research on analogous N-aryl amides and related structures provides a framework for predicting the impact of such substitutions. For instance, studies on other biologically active amides have shown that the position and nature of aryl substituents are critical determinants of their efficacy.

Substituent Electronic Effect Steric Effect (van der Waals radius, Å) Predicted Impact on Activity
-NO₂ (para)Strong electron-withdrawing2.40Baseline
-Cl (meta)Electron-withdrawing, weak deactivating1.75May alter binding specificity
-OCH₃ (ortho)Electron-donating, activating2.59Could increase electron density on the amide
-CH₃ (para)Electron-donating, activating2.00May enhance hydrophobic interactions

Synthesis and Characterization of Organotin(IV) Carboxylate Derivatives

Organotin(IV) compounds are known for their diverse structural chemistry and wide range of applications, including as catalysts and biologically active agents. sysrevpharm.org The carboxylate derivatives of organotin(IV) are of particular interest due to their structural variety and potential for enhanced biological activity. nih.gov The synthesis of organotin(IV) complexes of this compound involves the reaction of the carboxylic acid with an appropriate organotin(IV) precursor.

The general synthetic routes for preparing organotin(IV) carboxylates typically involve the reaction of the carboxylic acid with organotin(IV) oxides, hydroxides, or chlorides. nih.govresearchgate.net For instance, diorganotin(IV) derivatives can be synthesized by reacting two equivalents of the carboxylic acid with a diorganotin(IV) dichloride in the presence of a base, or directly with a diorganotin(IV) oxide. Similarly, triorganotin(IV) complexes are typically prepared from the corresponding triorganotin(IV) chloride or hydroxide (B78521). sysrevpharm.org These reactions are often carried out in anhydrous organic solvents to prevent hydrolysis of the organotin precursors. sysrevpharm.org

Structural Peculiarities of Metal Complexes

The resulting organotin(IV) complexes of this compound can exhibit a range of structural motifs depending on the number and nature of the organic groups attached to the tin atom. Diorganotin(IV) dicarboxylates, with the general formula R₂SnL₂ (where L is the carboxylate ligand), often adopt hexa-coordinate structures with a distorted octahedral geometry around the tin atom. nih.gov In these structures, the carboxylate ligands can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion.

A study on closely related organotin(IV) complexes with 2-(4-methoxy-2-nitrophenylcarbamoyl)benzoic acid revealed that diorganotin(IV) derivatives exhibit octahedral geometry, while triorganotin(IV) derivatives adopt a trigonal bipyramidal geometry. bsmiab.org This suggests that similar geometries could be expected for the complexes of this compound.

Coordination Chemistry Aspects of Organotin(IV) Complexes

The coordination chemistry of organotin(IV) carboxylates is a rich and varied field. The coordination number of the tin atom can range from four to seven, with five and six being the most common for tri- and diorganotin(IV) carboxylates, respectively. nih.gov Spectroscopic techniques such as FT-IR, and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) are invaluable tools for elucidating the coordination modes of the carboxylate ligand and the geometry around the tin center in solution and the solid state. bsmiab.org

In the FT-IR spectra, the difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group can provide insights into its coordination mode. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) interaction. nih.gov

¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number of the tin atom in solution. nih.gov Generally, the chemical shift (δ) moves to a lower frequency (upfield) as the coordination number of the tin atom increases. nih.gov For instance, four-coordinate organotin(IV) compounds typically resonate in the range of +200 to -60 ppm, while five-coordinate species are found between -90 and -190 ppm, and six-coordinate complexes appear at even lower frequencies, from -210 to -400 ppm. nih.gov In solution, fluxional behavior is often observed, where solid-state structures with higher coordination numbers may dissociate into species with lower coordination numbers. sysrevpharm.org

Compound Type General Formula Typical Coordination Number Common Geometry ¹¹⁹Sn NMR Shift Range (ppm)
Diorganotin(IV) dicarboxylateR₂SnL₂6Octahedral-210 to -400
Triorganotin(IV) carboxylateR₃SnL5Trigonal Bipyramidal-90 to -190

Exploration of Research Applications for 4 4 Nitrophenyl Carbamoyl Butanoic Acid and Its Chemical Class

Use as Organic Synthesis Reagents and Intermediates

Aromatic nitro compounds are of significant synthetic and industrial importance, frequently serving as key intermediates in the production of dyes, pharmaceuticals, and other complex organic molecules. jcbsc.org The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, most notably an amine, which is a crucial step in many synthetic pathways. nih.gov Similarly, the amide bond is a cornerstone of chemical and biological structures, and the development of novel strategies for its formation is an active area of research. nih.govrsc.org

The structure of 4-[(4-nitrophenyl)carbamoyl]butanoic acid contains three primary points of reactivity: the nitro group, the carboxylic acid, and the amide linkage itself. This trifunctional nature makes it a potentially valuable intermediate. The nitro group can be reduced to an amine, the carboxylic acid can undergo esterification or conversion to an acid chloride, and the amide bond can be hydrolyzed under certain conditions. These transformations allow the molecule to serve as a scaffold for building more complex structures.

While specific literature detailing the use of this compound as a direct precursor for heterocyclic compounds is limited, the reactivity of its constituent functional groups suggests a strong potential for such applications. The reduction of the nitro group to an aniline (B41778) derivative is a common strategy that introduces a nucleophilic center onto the aromatic ring. This newly formed amino group, in concert with the butanoic acid chain, can be used to construct heterocyclic rings through intramolecular cyclization reactions.

For instance, the terminal carboxylic acid could be activated and then react with the amino group (formed from nitro reduction) to generate a large-ring lactam, a type of cyclic amide. Alternatively, the butanoic acid chain could be modified with other reagents to introduce additional reactive sites, enabling the synthesis of a variety of heterocyclic systems. The N-aryl amide structure is a key component in numerous biologically active molecules, and this compound serves as a pre-functionalized starting material for accessing such targets.

Functional GroupPotential TransformationResulting Structure/IntermediatePotential Heterocyclic Product Class
Nitro Group (-NO₂)ReductionAmino Group (-NH₂)Benzodiazepines, Quinoxalines, Lactams
Carboxylic Acid (-COOH)Activation (e.g., to Acyl Chloride)Activated Acyl GroupLactams, Oxazinones
Butanoic Acid ChainIntramolecular CyclizationRing FormationMacrocycles, Fused Ring Systems

Application in Enzyme Assays (e.g., Esterase and Lipase Substrates)

A significant application for compounds containing a 4-nitrophenyl group is their use as chromogenic substrates in enzyme assays. cymitquimica.com These substrates are designed to mimic the natural substrates of an enzyme but release a colored product upon enzymatic cleavage, allowing the reaction rate to be measured easily using spectrophotometry. semanticscholar.orgbiosynth.com The 4-nitrophenyl moiety is an excellent chromophore; upon cleavage and under appropriate pH conditions, it releases 4-nitrophenol (B140041) or 4-nitroaniline (B120555), which have strong absorbance in the visible spectrum. semanticscholar.orgnih.gov

While 4-nitrophenyl esters are widely used for assaying esterases and lipases, this compound is an N-aryl amide. semanticscholar.orgresearchgate.net As such, it is not a substrate for esterases but rather a potential substrate for enzymes that cleave amide bonds, such as amidases or certain proteases. The enzymatic hydrolysis of the amide bond in this molecule would release 4-nitroaniline and succinic acid.

The release of 4-nitroaniline (pNA) can be monitored spectrophotometrically. A key advantage of using pNA as a reporter group over p-nitrophenol (pNP) is its pH stability. The absorbance spectrum of pNA is constant over a wide pH range (pH 4–10), whereas pNP's absorbance is pH-dependent, which can complicate assays performed under varying pH conditions. nih.gov This makes substrates that release pNA particularly robust for high-throughput screening and detailed kinetic studies of enzymes with diverse pH optima.

Substrate ClassTarget Enzyme ClassChromogenic ProductDetection MethodKey Advantage
p-Nitrophenyl EstersEsterases, Lipasesp-Nitrophenol (pNP)Spectrophotometry (~410 nm)High sensitivity
p-NitroanilidesAmidases, Proteasesp-Nitroaniline (pNA)Spectrophotometry (~405 nm)Released chromophore is not pH-sensitive

Studies of Macromolecular Binding and Intercalation (e.g., DNA)

The interaction of small molecules with macromolecules like DNA is a cornerstone of drug discovery and molecular biology. Molecules containing planar aromatic rings and hydrogen-bonding functionalities, such as N-aryl amides, are known to bind to DNA, typically in the minor groove. nih.gov Intercalation, where a molecule inserts itself between the base pairs of the DNA helix, is another possible binding mode, though this generally requires a larger, planar polycyclic aromatic system.

Given its structure, this compound has features that suggest potential for DNA interaction. The planar nitrophenyl ring could facilitate binding within one of the DNA grooves. The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which can form specific hydrogen bonds with the functional groups on the edges of DNA base pairs in the grooves. mdpi.com Studies with related N-aryl-linked compounds have shown that molecular shape and the ability to form hydrogen bonds are critical determinants of DNA binding affinity and specificity. nih.gov The flexible butanoic acid chain could also influence binding by adopting a conformation that fits snugly within the groove. While viscometric titrations are often used to rule out intercalation, the primary mode of binding for a molecule of this type would be predicted to be groove binding. nih.gov

Molecular FeaturePotential Role in DNA BindingType of Interaction
Nitrophenyl RingStacking with DNA bases or groove wallsvan der Waals, π-π interactions
Amide Linkage (N-H, C=O)Formation of specific contacts with base pairsHydrogen Bonding
Carboxylic Acid (-COOH)Hydrogen bonding or electrostatic interactionsHydrogen Bonding, Ionic Interactions
Overall Molecular ShapeConformational fit within the DNA minor grooveShape Complementarity

Role in Material Science Research (e.g., Supramolecular Materials)

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nso-journal.org Molecules capable of forming strong, directional interactions are valuable building blocks for creating "smart" materials like gels, liquid crystals, and other functional assemblies.

The amide functional group is one of the most powerful motifs in supramolecular chemistry due to its ability to form strong and directional N-H···O=C hydrogen bonds. mdpi.com This interaction can lead to the formation of one-dimensional chains or tapes, which can then further assemble into three-dimensional networks capable of immobilizing solvent molecules to form gels. mdpi.com The this compound molecule is an excellent candidate for a low-molecular-weight gelator. It possesses:

A Hydrogen-Bonding Unit: The amide group can drive self-assembly into 1D chains.

An Aromatic Group: The nitrophenyl ring can participate in π-π stacking interactions, which would reinforce the assembly of the hydrogen-bonded chains. The packing of nitrobenzene (B124822) derivatives in crystals is known to be influenced by interactions involving the nitro group. researchgate.net

A Flexible Chain: The butanoic acid tail adds flexibility and can interact with the solvent, influencing the solubility and aggregation properties of the molecule.

By modifying the molecular structure, for instance by changing the length of the alkyl chain or the substituents on the aromatic ring, researchers can tune the self-assembly behavior and the properties of the resulting supramolecular material. nih.gov

Structural ComponentDriving Force for AssemblyContribution to Supramolecular Structure
Amide Group (-CONH-)Hydrogen Bonding (N-H···O=C)Formation of primary 1D chains/tapes
Nitrophenyl Groupπ-π Stacking, Dipole-Dipole InteractionsCross-linking and stabilization of 1D chains
Alkyl Chain (-CH₂CH₂CH₂-)van der Waals Forces, Solvophobic EffectsPacking efficiency and interaction with solvent
Carboxylic Acid Group (-COOH)Dimerization via Hydrogen BondingAdditional cross-linking and network formation

Future Research Directions and Emerging Perspectives for the Chemical Compound

Development of Novel Synthetic Pathways

The conventional synthesis of 4-[(4-nitrophenyl)carbamoyl]butanoic acid typically involves the reaction between succinic anhydride (B1165640) and 4-nitroaniline (B120555). chemicalbook.com While effective, this method presents opportunities for innovation to enhance efficiency, yield, and sustainability.

Future research could focus on developing novel synthetic pathways with improved metrics. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields. Microwave-assisted organic synthesis (MAOS) could offer a rapid and efficient alternative to conventional heating methods for the amidation reaction. nih.gov

One-Pot Reactions: Designing a one-pot, multi-component reaction strategy could streamline the synthesis process. For instance, developing a process where precursors are converted to the final product in a single vessel without isolating intermediates would increase efficiency and reduce waste. nih.gov

Catalyst Development: Investigating the use of novel catalysts, such as Lewis acids or organocatalysts, could lower the activation energy of the reaction, allowing it to proceed under milder conditions. This could lead to higher purity products and a more environmentally friendly process.

Flow Chemistry: The implementation of continuous flow chemistry could enable safer, more scalable, and highly controlled production of the compound. This approach offers precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to consistent product quality.

These advanced synthetic methods represent a significant step forward from the established protocols, promising more economical and sustainable production for future research and applications.

Advanced Spectroscopic Techniques for Dynamic Studies

The characterization of butanoic acid derivatives has been thoroughly performed using a suite of standard spectroscopic techniques. For analogous compounds such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, methods including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible spectroscopy have been essential for structural confirmation. mdpi.commdpi.com X-ray crystallography has also been pivotal in determining the solid-state conformation and intermolecular interactions, revealing features like supramolecular tapes formed through hydrogen bonding. mdpi.comresearchgate.net

While these methods provide a static picture of the molecule, future research should employ advanced spectroscopic techniques to investigate its dynamic behavior.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignments of proton and carbon signals and reveal through-bond connectivity, offering deeper insight into the molecule's structure in solution. mdpi.com

Variable Temperature NMR (VT-NMR): This technique could be used to study conformational dynamics, such as restricted rotation around the amide bond, and to quantify the energetic barriers associated with these processes.

Time-Resolved Spectroscopy: To understand the compound's reactivity and interaction with other molecules, time-resolved IR or UV-Vis spectroscopy could monitor changes in real-time, providing kinetic data on reaction pathways or binding events.

Solid-State NMR (ssNMR): While X-ray crystallography provides detailed solid-state structures, ssNMR can offer complementary information on dynamics and disorder within the crystal lattice.

The following table summarizes typical spectroscopic data obtained for a closely related analogue, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, which serves as a reference for the type of detailed characterization possible. semanticscholar.org

Technique Observed Data for 4-[(4-chlorophenyl)carbamoyl]butanoic acid
¹H NMR Resonances at δ 12.10 (s, 1H, OH), 10.03 (s, 1H, NH), 7.63 (d, 2H), 7.35 (d, 2H), 2.36 (t, 2H), 2.28 (t, 2H), 1.81 (quint, 2H). semanticscholar.org
¹³C NMR Resonances at δ 174.6 (Carboxylic Acid C), 171.4 (Amide C=O), along with aromatic and aliphatic signals. semanticscholar.org
FTIR (cm⁻¹) 3305 (N–H stretch), 3189 (O–H stretch), 1689 (Amide C=O stretch), 1662 (Carboxylic C=O stretch). semanticscholar.org
UV-Vis (nm) λabs = 250.0 (n-π), 200.6 (π-π), 191.2 (π-π*). semanticscholar.org

By applying more advanced techniques, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved, paving the way for its rational application in various fields.

High-Throughput Screening for New Research Applications

High-throughput screening (HTS) provides a powerful platform for discovering new activities and applications for chemical compounds by testing large libraries against biological or chemical assays. nih.gov While this compound itself has not been extensively featured in HTS campaigns, its structure represents a viable scaffold for the creation of a focused compound library.

Future research efforts could be directed towards:

Library Synthesis: The development of a combinatorial library based on the 4-(phenylcarbamoyl)butanoic acid scaffold. By varying the substituents on the phenyl ring and modifying the butanoic acid backbone, a diverse set of analogues can be generated. nih.gov

Assay Development: Adapting biochemical and cellular assays for HTS is crucial. cuanschutz.edu A library derived from the title compound could be screened against a wide range of targets, such as enzymes, receptors, or whole cells, to identify potential inhibitors or modulators.

Screening Platforms: Utilizing modern HTS instrumentation, including robotic liquid handlers and high-content imaging systems, can facilitate the rapid screening of the compound library. cuanschutz.edu Detection modalities like fluorescence, luminescence, and absorbance are commonly employed to measure the activity of the compounds in these assays. cuanschutz.edu

For example, a bacterial whole-cell screening system was developed to identify inhibitors of human 4-hydroxyphenylpyruvate dioxygenase (HPD), demonstrating how HTS can be applied to discover molecules for treating metabolic disorders. nih.gov Similarly, a library of analogues of this compound could be screened for activities such as anticancer, antibacterial, or anti-leishmanial properties, areas where similar compounds have already shown promise. mdpi.comnih.gov

Theoretical Predictions of Undiscovered Reactivity

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of molecules, guiding experimental design and saving significant resources. For this compound, theoretical studies can provide profound insights into its behavior and potential interactions.

Future research should leverage computational methods to explore:

Molecular Docking: This technique can predict the preferred binding orientation of the compound to a biological target. For derivatives of the core scaffold, docking studies have been used to investigate interactions with targets like DNA and various enzymes, helping to elucidate their mechanism of action. nih.govtandfonline.com Similar in silico screening could identify novel protein targets for this compound.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its complexes with biological macromolecules over time. This can reveal the stability of binding interactions and conformational changes that are crucial for biological function. nih.govtandfonline.com

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (e.g., HOMO/LUMO), and electrostatic potential of the molecule. mdpi.com These calculations can predict sites of reactivity, reaction mechanisms, and spectroscopic properties, offering a guide for designing new synthetic reactions or understanding its stability.

ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound and its analogues. Such predictions are vital in the early stages of developing research tools or therapeutic agents, helping to prioritize compounds with favorable drug-like properties. nih.govtandfonline.com

By integrating these theoretical approaches, researchers can build predictive models that accelerate the discovery of new functions and applications for this compound.

Design of Next-Generation Analogues for Specific Research Tools

The core structure of this compound is a versatile template for designing next-generation molecules tailored for specific research purposes. The synthesis of various analogues has already demonstrated that modifying the phenyl ring with different substituents (e.g., chloro, methoxy, methyl) can significantly influence their biological activity. mdpi.comnih.gov

The strategic design of new analogues should be a key focus of future research:

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing a series of analogues and evaluating their activity can establish clear SARs. For instance, studies on N-aryl-glutaramic acids have explored their antinociceptive properties, providing a foundation for designing more potent derivatives. mdpi.com

Bioisosteric Replacement: The nitro group can be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to fine-tune the electronic properties and metabolic stability of the molecule while potentially retaining or enhancing its activity.

Introduction of Reporter Groups: For use as research probes, analogues can be designed to include fluorescent tags, biotin (B1667282) labels, or photoreactive groups. Such modifications would enable the visualization of the compound's localization in cells or the identification of its binding partners.

Organometallic Derivatives: The carboxylic acid moiety provides a convenient handle for coordination to metal centers. Triorganotin(IV) derivatives of similar ligands have been synthesized and shown to possess significant anticancer, antibacterial, and anti-leishmanial activities, suggesting a promising direction for creating novel metallodrugs. nih.govtandfonline.com

By combining rational design with modern synthetic and screening techniques, a new generation of research tools derived from this compound can be developed to probe complex biological systems and address specific scientific questions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-nitrophenyl)carbamoyl]butanoic acid, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

  • Methodology : The compound can be synthesized via carbamoyl linkage formation between 4-nitrophenylamine and a butanoic acid derivative. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by coupling with 4-nitroaniline. Reaction parameters such as temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine to acyl chloride) are critical for minimizing side products like unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • FT-IR : Identify characteristic peaks for the carbamoyl group (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and nitro group (asymmetric stretch: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹).
  • NMR : ¹H NMR should show aromatic protons (δ 8.1–8.3 ppm for nitro-substituted phenyl) and butanoic acid chain protons (δ 2.3–2.6 ppm for CH₂ near carbonyl).
  • Mass Spectrometry : ESI-MS in negative mode can confirm the molecular ion peak ([M–H]⁻ at m/z 251.06 for C₁₁H₁₀N₂O₅) .

Q. How can X-ray crystallography be applied to resolve the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals can be grown via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELXL for refinement, focusing on anisotropic displacement parameters for the nitro group, which may exhibit higher thermal motion. Data collection at low temperatures (e.g., 100 K) improves resolution .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the DNA intercalation potential of this compound?

  • Methodology :

  • UV-Vis Titration : Monitor hypochromism and redshift in the absorption spectrum (λₘₐₓ ~260 nm for DNA) upon compound addition.
  • Viscosity Measurements : Increased DNA solution viscosity supports intercalation. Compare with ethidium bromide as a control.
  • Molecular Docking : Use AutoDock Vina to simulate binding to B-DNA (PDB: 1BNA). The nitro group’s electron-withdrawing effects may enhance π-π stacking with base pairs .

Q. How can contradictory results between computational binding affinity predictions and experimental bioactivity assays be resolved?

  • Methodology :

  • Re-evaluate Force Fields : Ensure docking parameters (e.g., solvation models, partial charges) account for the nitro group’s polarization.
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
  • Structure-Activity Relationship (SAR) : Compare with bromophenyl analogs (e.g., 4-[(4-bromophenyl)carbamoyl]butanoic acid) to isolate electronic vs. steric effects .

Q. What strategies optimize the crystallization of this compound for high-resolution diffraction studies?

  • Methodology :

  • Solvent Screening : Test binary mixtures (e.g., DMSO/hexane) to balance solubility and nucleation.
  • Additive Use : Introduce trace co-solvents (e.g., acetic acid) to stabilize hydrogen bonds.
  • Twinned Data Handling : Employ SHELXD for structure solution if twinning is detected. Refinement in SHELXL with TWIN/BASF commands can resolve overlapping reflections .

Q. How does the nitro group influence the compound’s antimicrobial activity compared to halogenated analogs?

  • Methodology :

  • Comparative Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro group’s electronegativity may enhance membrane penetration but reduce selectivity.
  • ROS Detection : Use fluorescence probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) induction, a common antimicrobial mechanism.
  • SAR Analysis : Correlate logP values (nitro vs. bromo derivatives) with MIC (minimum inhibitory concentration) trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.